Colorimetric Detection Sensitivity of Z-Lys-SBzl Matches Fluorometric Substrates Without Requiring Fluorescence Instrumentation
In the presence of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), Z-Lys-SBzl hydrolysis by trypsin-like enzymes provides a continuous colorimetric assay with a sensitivity described as 'comparable to the best fluorometric substrates' [1]. The detection limits for a panel of eight trypsin-like enzymes—including urokinase, human urinary and plasma kallikrein, thrombin, plasmin, β-trypsin, factor Xa, and crotalase—fall within the range of 10⁻¹⁴ to 10⁻¹³ mol of enzyme [1]. This positions Z-Lys-SBzl as a fluorometric-grade sensitivity substrate operable on standard absorbance readers, distinguishing it from p-nitroanilide (pNA) substrates, where the thiobenzyl ester leaving group has been shown in class-level comparisons to yield specificity constants (Vmax/Km) approximately 3,000-fold higher than corresponding p-nitroanilide substrates [2].
| Evidence Dimension | Detection sensitivity (lower limit of enzyme detection) |
|---|---|
| Target Compound Data | 10⁻¹⁴ to 10⁻¹³ mol (for eight trypsin-like enzymes including urokinase, kallikrein, thrombin, plasmin, β-trypsin, factor Xa, crotalase) |
| Comparator Or Baseline | Best fluorometric substrates (sensitivity described as comparable); p-nitroanilide substrates (thiobenzyl ester class shows ~3,000-fold higher Vmax/Km than corresponding pNA substrates) |
| Quantified Difference | Sensitivity parity with fluorometric substrates; class-level ~3,000-fold advantage over pNA-based detection |
| Conditions | Continuous colorimetric assay using DTNB (Ellman's reagent) coupling; pH 8.0 buffer conditions; absorbance detection at 412 nm |
Why This Matters
This enables laboratories without fluorometric plate readers to achieve fluorometric-grade protease detection sensitivity using only a standard UV-Vis absorbance spectrophotometer, reducing capital equipment requirements for high-sensitivity trypsin-like enzyme assays.
- [1] Green, G.D.J. & Shaw, E. (1979). Thiobenzyl benzyloxycarbonyl-L-lysinate, substrate for a sensitive colorimetric assay for trypsin-like enzymes. Analytical Biochemistry, 93(2), 223–226. DOI: 10.1016/S0003-2697(79)80141-4 View Source
- [2] Harper, J.W., Cook, R.R., Roberts, C.J., McLaughlin, B.J., & Powers, J.C. (1984). Active site mapping of the serine proteases human leukocyte elastase, cathepsin G, porcine pancreatic elastase, rat mast cell proteases I and II, bovine chymotrypsin Aα, and Staphylococcus aureus protease V-8 using peptide thioester substrates. Biochemistry, 23(13), 2995–3002. DOI: 10.1021/bi00308a023 View Source
